4-(Iodomethyl)-2-methoxyphenyl 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Iodomethyl)-2-methoxyphenyl 2,2-dimethylpropanoate is an organic compound with the molecular formula C12H17IO3 It is a derivative of phenylpropanoate, characterized by the presence of an iodomethyl group and a methoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Iodomethyl)-2-methoxyphenyl 2,2-dimethylpropanoate typically involves the iodination of a suitable precursor. One common method is the reaction of 4-(hydroxymethyl)-2-methoxyphenyl 2,2-dimethylpropanoate with iodine and a suitable oxidizing agent, such as phosphorus trichloride or triphenylphosphine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of stabilizers and controlled environments to prevent degradation and contamination is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(Iodomethyl)-2-methoxyphenyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to remove the iodine atom, forming a methyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding methyl derivative.
Scientific Research Applications
4-(Iodomethyl)-2-methoxyphenyl 2,2-dimethylpropanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: Utilized in the study of biochemical pathways and enzyme mechanisms.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Iodomethyl)-2-methoxyphenyl 2,2-dimethylpropanoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The iodomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of enzymatic activity. The methoxy group can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Iodomethyl pivalate
- Methyl 2,2-dimethylpropanoate
- 4-(Bromomethyl)-2-methoxyphenyl 2,2-dimethylpropanoate
Uniqueness
4-(Iodomethyl)-2-methoxyphenyl 2,2-dimethylpropanoate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both iodomethyl and methoxy groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
919764-17-3 |
---|---|
Molecular Formula |
C13H17IO3 |
Molecular Weight |
348.18 g/mol |
IUPAC Name |
[4-(iodomethyl)-2-methoxyphenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H17IO3/c1-13(2,3)12(15)17-10-6-5-9(8-14)7-11(10)16-4/h5-7H,8H2,1-4H3 |
InChI Key |
ZDPZWWHGJMEXLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)CI)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.